

SPD304: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SPD304 is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of **SPD304**, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines detailed experimental protocols for key biological assays and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Chemical Structure and Properties

SPD304, with the IUPAC name 6,7-dimethyl-3-[[methyl-[2-[methyl-[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one, is a complex heterocyclic molecule. Its chemical structure is characterized by an indolyl-chromenone core linked by a diamine chain.

Below is a summary of its key chemical and physical properties:



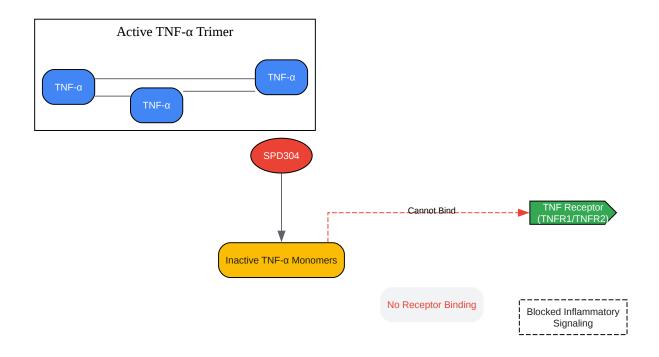
Property	Value	Reference
Molecular Formula	C32H32F3N3O2	
Molecular Weight	563.61 g/mol	
CAS Number	869998-49-2	[1]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	[1]

Mechanism of Action

SPD304 exerts its inhibitory effect on TNF- α through a unique mechanism of action. Unlike many biological inhibitors that target the receptor-binding site, **SPD304** promotes the disassembly of the functional TNF- α trimer.[1][2] TNF- α is biologically active as a homotrimer. By inducing the dissociation of this trimer into inactive monomers, **SPD304** effectively prevents TNF- α from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory signaling.[1][2]

The following diagram illustrates the mechanism of action of **SPD304**:





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Caption: Mechanism of SPD304-mediated inhibition of TNF- α .

Biological Activity

The inhibitory potency of **SPD304** has been quantified in various in vitro assays. The following table summarizes the key activity data:



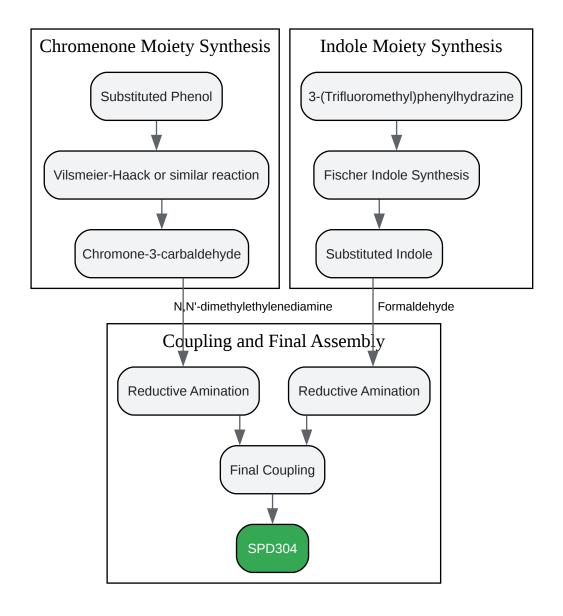
Assay	Cell Line	Endpoint	IC ₅₀	Reference
TNF-α/TNFR1 Binding Assay	-	Inhibition of Binding	22 μΜ	[1]
TNF-α Induced Apoptosis	L929	Inhibition of Cell Death	4.6 μΜ	[3]
TNF-α Induced IκB-α Degradation	HeLa	Inhibition of Degradation	4.6 μΜ	[3]

Experimental Protocols Synthesis of SPD304 (Inferred)

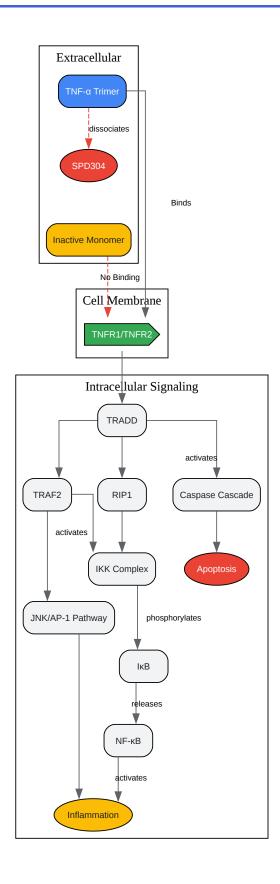
A definitive, step-by-step synthesis protocol for **SPD304** is not publicly available. However, based on the published synthesis of structurally similar analogs, a plausible synthetic route can be inferred. The synthesis likely involves a multi-step process culminating in the coupling of the chromenone and indole moieties via a diamine linker.

The following diagram outlines a probable synthetic workflow:









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